molecular formula C26H23N5O2S B2806553 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 946329-33-5

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2806553
CAS RN: 946329-33-5
M. Wt: 469.56
InChI Key: UYXCISBHWZRBRS-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H23N5O2S and its molecular weight is 469.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide have been explored in various studies. For instance, Panchal and Patel (2011) reported on the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through reactions involving acetyl chloride, aromatic aldehyde, and hydrazine hydrate, highlighting the significance of 1,2,4-triazole derivatives in synthesizing compounds with potential biological activities (Panchal & Patel, 2011). Similarly, Altıntop et al. (2011) synthesized new triazole derivatives and investigated their antimicrobial activities, demonstrating the utility of these compounds in developing antimicrobial agents (Altıntop et al., 2011).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer properties of triazole derivatives have also been extensively studied. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, testing them against HCT 116 cancer cell lines and demonstrating significant inhibition activity, thereby indicating potential for anticancer applications (Kumar et al., 2019). Furthermore, the synthesis of some novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamides by Debnath and Ganguly (2015) and their evaluation as antimicrobial agents underscore the importance of these derivatives in pharmaceutical research (Debnath & Ganguly, 2015).

Structural and Bioactivity Studies

X-ray structure, Hirshfeld analysis, and DFT studies of triazolyl-indole derivatives, as reported by Boraei et al. (2021), demonstrate the detailed structural elucidation of these compounds, providing insights into their chemical properties and potential bioactivities. This includes the analysis of their polar nature and charge distribution, which are crucial for understanding their interactions with biological targets (Boraei et al., 2021).

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-17-8-3-5-12-22(17)28-24(32)16-34-26-30-29-25(21-15-27-23-13-6-4-11-20(21)23)31(26)18-9-7-10-19(14-18)33-2/h3-15,27H,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXCISBHWZRBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

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